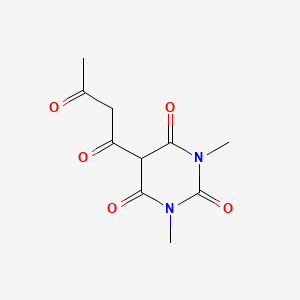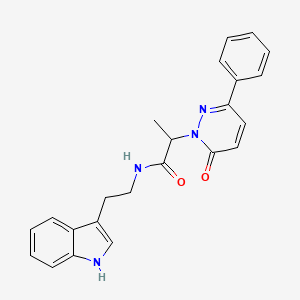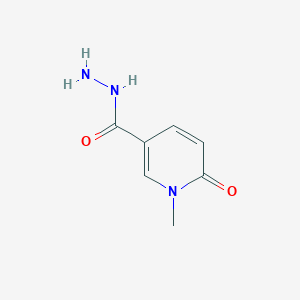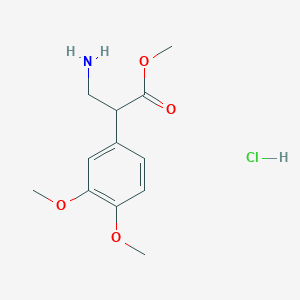![molecular formula C13H20N2O3S2 B2691594 N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2094506-19-9](/img/structure/B2691594.png)
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DASPMI, and its chemical formula is C14H20N2O2S2.
Scientific Research Applications
DASPMI has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DASPMI has been used as a selective blocker of AMPA receptors, which are involved in synaptic transmission and plasticity. DASPMI has also been shown to have potential applications in cancer research, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, DASPMI has been used as a lead compound for the development of new drugs targeting AMPA receptors.
Mechanism of Action
DASPMI acts as a selective blocker of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. The mechanism of action of DASPMI has been extensively studied, and it is considered to be a reliable and selective blocker of AMPA receptors.
Biochemical and Physiological Effects:
DASPMI has been shown to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the reduction of neuronal activity, and the improvement of cognitive function. In cancer cells, DASPMI inhibits the proliferation and induces apoptosis, which can lead to the death of cancer cells. In the central nervous system, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. Furthermore, DASPMI has been shown to improve cognitive function in animal models, which suggests its potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
DASPMI has several advantages and limitations for lab experiments. One of the advantages is its selectivity for AMPA receptors, which makes it a reliable tool for studying the role of AMPA receptors in various physiological and pathological conditions. Furthermore, DASPMI has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of DASPMI is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on DASPMI. One of the directions is the development of new drugs targeting AMPA receptors based on the structure of DASPMI. Furthermore, the potential applications of DASPMI in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, should be further explored. Additionally, the mechanisms underlying the anticancer effects of DASPMI should be investigated in more detail, which can lead to the development of new cancer therapies. Overall, the research on DASPMI has significant potential for the development of new drugs and the advancement of various fields of science.
Synthesis Methods
The synthesis of DASPMI involves the reaction of 2-acetylthiophene with diethyl sulfamoyl chloride and sodium hydride. The resulting product is then reacted with propargyl bromide, and the final product is obtained after purification through column chromatography. The synthesis method of DASPMI has been reported in various scientific journals, and it is considered to be a reliable and efficient method for obtaining the compound.
properties
IUPAC Name |
N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-4-12(16)14-10-9-11-7-8-13(19-11)20(17,18)15(5-2)6-3/h4,7-8H,1,5-6,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAOLFWNUMVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)


![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
